N-(2,3-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(2,3-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a pyrimidine ring. The structure includes a 4-oxo group at position 4, a phenyl substituent at position 3, and a thioacetamide side chain at position 2. The acetamide nitrogen is substituted with a 2,3-dimethylphenyl group, which introduces steric bulk and modulates electronic properties.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-16-9-8-14-20(17(16)2)27-22(31)15-33-26-29-23-19-12-6-7-13-21(19)28-24(23)25(32)30(26)18-10-4-3-5-11-18/h3-14,28H,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISNNKXWWUFLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound includes a dimethylphenyl group and a pyrimidoindole core. The structure is characterized by a sulfanyl linkage and an acetamide functional group, which may influence its biological interactions.
Biological Activities
Preliminary studies suggest that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : The compound's ability to interact with cellular pathways may position it as a candidate for anticancer drug development. Studies on related pyrimidine derivatives indicate potential cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways or disease processes.
Research Findings
Research on similar compounds provides insights into the possible biological activities of this compound:
Case Studies
While specific case studies on this compound are scarce, related compounds have been evaluated for their pharmacological properties:
- Thieno[3,2-d]pyrimidine Derivatives : These compounds have been studied for their kinase inhibition capabilities and show promise in treating inflammatory diseases.
- Indole-Based Compounds : Research indicates that indole derivatives exhibit anticancer properties through various mechanisms including cell cycle arrest and apoptosis induction.
Comparison with Similar Compounds
Position 3 Modifications
- Target Compound : 3-phenyl group.
Position 2 Modifications
- Target Compound : Thioacetamide linkage with a 2,3-dimethylphenyl substituent on the acetamide nitrogen.
- Compound 28: N-(3,3-dimethylbutyl) group introduces branched alkyl chains, affecting steric hindrance. Compound 32: N-(tert-butyl) group provides extreme steric shielding, which may reduce metabolic degradation but limit binding pocket accessibility .
Data Table: Key Structural and Inferred Properties
Calculated based on molecular formulas. *Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
